1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound with a pyrrolidone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both acetyl and hydroxy functional groups, makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of a suitable precursor, such as 3-methyl-4-hydroxy-2-butenolide, followed by acetylation. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-acetyl-5-oxo-4-methyl-1,5-dihydro-2H-pyrrol-2-one.
Reduction: Formation of 1-(1-hydroxyethyl)-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an ethyl group instead of an acetyl group.
4-Hydroxy-2-quinolones: Similar heterocyclic structure with different functional groups.
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Another heterocyclic compound with a furanone core
Uniqueness: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both acetyl and hydroxy groups on the pyrrolidone ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
1-acetyl-2-hydroxy-3-methyl-2H-pyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-3-6(10)8(5(2)9)7(4)11/h3,7,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZVSCLYDXKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575606 | |
Record name | 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917989-06-1 | |
Record name | 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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